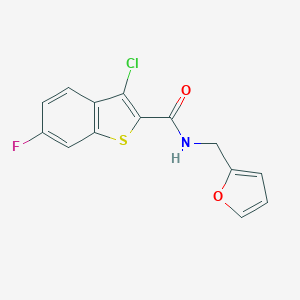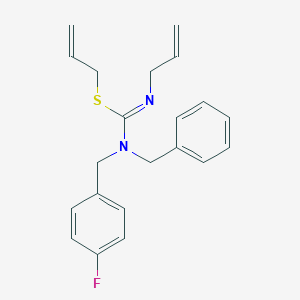
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate is a complex organic compound that may have applications in various fields such as chemistry, biology, and industry. The compound’s structure includes a benzotriazole moiety, a methylphenyl group, and a dinitrobenzoate ester, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate typically involves multiple steps, including the formation of the benzotriazole ring, the introduction of the methylphenyl group, and the esterification with 2-methyl-3,5-dinitrobenzoic acid. Common reagents used in these reactions may include nitrating agents, esterification catalysts, and various solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic applications or as a drug candidate.
Industry: Utilized in the production of advanced materials, coatings, or polymers.
Mécanisme D'action
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate may include other benzotriazole derivatives, methylphenyl esters, and dinitrobenzoate esters.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity.
Conclusion
This compound is a complex compound with potential applications in various scientific fields. Further research and detailed studies are necessary to fully understand its properties, reactions, and applications.
Propriétés
Formule moléculaire |
C21H15N5O6 |
|---|---|
Poids moléculaire |
433.4g/mol |
Nom IUPAC |
[2-(benzotriazol-2-yl)-4-methylphenyl] 2-methyl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C21H15N5O6/c1-12-7-8-20(19(9-12)24-22-16-5-3-4-6-17(16)23-24)32-21(27)15-10-14(25(28)29)11-18(13(15)2)26(30)31/h3-11H,1-2H3 |
Clé InChI |
RWNSISXTKXKNLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C)N3N=C4C=CC=CC4=N3 |
SMILES canonique |
CC1=CC(=C(C=C1)OC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C)N3N=C4C=CC=CC4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B413536.png)
![3-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B413538.png)
![Ethyl 2-[(2-bromobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B413541.png)


![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3-chloro-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B413544.png)

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B413547.png)

![4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone](/img/structure/B413550.png)

![DIMETHYL 2-[1-(4-FLUOROBENZOYL)-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B413556.png)
![6-ethoxy-4,4-dimethyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B413557.png)
![5-(4-fluorobenzoyl)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B413559.png)
